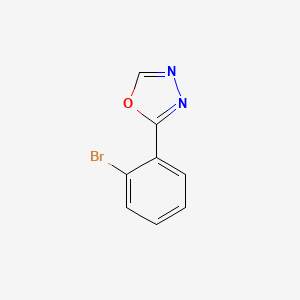

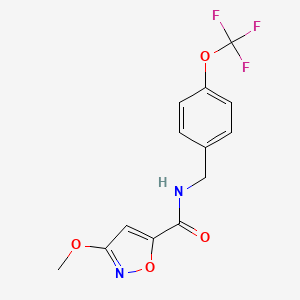

2-(2-Bromophenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Synthesis Analysis

Bromophenols can be produced by electrophilic halogenation of phenol with bromine . In a study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of bromophenols can be confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis

In a study, a novel procedure for the synthesis of 2-bromo substituted phenols was reported. The reaction proceeded via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenols can be confirmed by their physicochemical properties .Scientific Research Applications

Spectral Properties

- Synthesis and Spectral Analysis : 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives exhibit UV absorption in the 280-301 nm range and photoluminescent properties with peak wavelengths between 350-370 nm. The presence of aryl groups influences these properties (Liu et al., 2006).

Structural Characterization and Synthesis

- Crystal Structures and Synthesis : Heterocyclic compounds like 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole have been synthesized and characterized, revealing insights into their molecular structures through techniques like UV–vis, FTIR, 1H NMR, and X-ray crystallography (Jingmei Jiang et al., 2014).

Optical Properties

- Photophysical Properties : Studies on compounds containing 2,5-diaryi-1,3,4-oxadiazole units have explored their UV absorption spectra and photoluminescent properties, contributing to potential applications in optoelectronics (Haitao Yu et al., 2010).

Electronic and Optical Materials

- Electronic Transport Materials : Oxadiazole derivatives have been studied for their thermal, optical, and electrochemical properties, making them promising materials for organic optoelectronic devices due to their good thermal stabilities and low orbital energy levels (Chengbin Liu et al., 2007).

Synthetic Methods and Green Chemistry

- Eco-friendly Synthesis : A green synthetic method has been developed for preparing 2-aryl-1,3,4-oxadiazoles, highlighting an eco-friendly protocol with high yields and no requirement for catalysts, emphasizing the importance of sustainable practices in chemical synthesis (F.-J. Zhu et al., 2015).

Nonlinear Optical Characterization

- Optical Nonlinearity : 1,3,4-oxadiazole derivatives have been investigated for their nonlinear optical properties, identifying compounds that behave as optical limiters, which could be useful in optoelectronic applications (B. Chandrakantha et al., 2011).

Mechanism of Action

Target of Action

Bromophenyl compounds are often used in the synthesis of pharmaceuticals and can interact with various biological targets depending on their specific structure .

Mode of Action

Without specific information on “2-(2-Bromophenyl)-1,3,4-oxadiazole”, it’s difficult to describe its exact mode of action. Bromophenyl compounds can undergo various reactions, including suzuki-miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Biochemical Pathways

Bromophenyl compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

Without specific studies on “2-(2-Bromophenyl)-1,3,4-oxadiazole”, it’s difficult to describe the molecular and cellular effects of its action. Bromophenyl compounds can have various effects depending on their specific structure and the biological targets they interact with .

Safety and Hazards

Future Directions

Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been reviewed recently. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

properties

IUPAC Name |

2-(2-bromophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXZPEZUBVRIIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-1,3,4-oxadiazole | |

CAS RN |

928722-52-5 |

Source

|

| Record name | 2-(2-bromophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)

![2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2695505.png)